molecular formula C24H16ClN3O2 B2922068 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326930-16-8

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2922068
CAS No.: 1326930-16-8
M. Wt: 413.86
InChI Key: YRMZUGOVGFXEHW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for enhancing metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMZUGOVGFXEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling with isoquinolinone: The oxadiazole intermediate can then be coupled with an isoquinolinone derivative under suitable conditions, such as using a base and a solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinolinone moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2,4-oxadiazole substituent at position 4 aligns with derivatives in and , which exhibit enhanced stability due to aromatic nitrogen-oxygen systems .
  • The absence of a sulfanyl group (cf. ) may reduce electrophilic reactivity, favoring selective binding .

Physicochemical and Electronic Properties

For example:

  • The 4-chlorophenyl group increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity .
  • The 1,2,4-oxadiazole ring contributes to planar geometry, facilitating π-orbital overlap with biological targets .

Computational and Experimental Validation

  • DFT Studies : The B3LYP functional () and Colle-Salvetti correlation-energy methods () are widely used to optimize geometries and calculate thermodynamic properties. For example, the Gibbs free energy of formation for the oxadiazole ring can be compared with analogues to assess stability .
  • Multiwfn Analysis : Topological analysis of electron density (e.g., Laplacian values) can identify reactive sites, such as the oxadiazole oxygen or chlorophenyl chlorine .

Biological Activity

The compound 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN3O2C_{24}H_{21}ClN_3O_2, with a molecular weight of approximately 415.89 g/mol. The structure features a dihydroisoquinoline core substituted with a chlorophenyl group and an oxadiazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC24H21ClN3O2
Molecular Weight415.89 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various bacteria and fungi. The specific compound has not been extensively studied for antimicrobial properties; however, its structural analogs suggest potential efficacy against pathogens.

Anticancer Potential

Recent research indicates that similar compounds with oxadiazole structures can act as RET kinase inhibitors, which are promising targets in cancer therapy. A study highlighted a compound (I-8) that demonstrated strong inhibition of RET kinase activity, leading to reduced cell proliferation in cancer models. This suggests that the compound may share similar mechanisms and could be evaluated for anticancer activity.

"Compounds containing the oxadiazole moiety have shown promising results as RET kinase inhibitors."

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in various studies. For example, derivatives exhibiting selective inhibition of cyclooxygenase (COX) enzymes have been developed. These findings indicate that the compound may also possess anti-inflammatory properties worth investigating.

Study on RET Kinase Inhibition

In a study published by Choi et al., a series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. The findings showed that certain derivatives significantly inhibited cell proliferation driven by RET mutations. This study underscores the potential for further research into the specific compound's activity against RET kinase.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the oxadiazole ring can enhance biological activity. For instance, increasing electron-withdrawing substituents on the aromatic rings can improve potency against target enzymes. This knowledge can guide future synthesis and optimization of the compound.

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